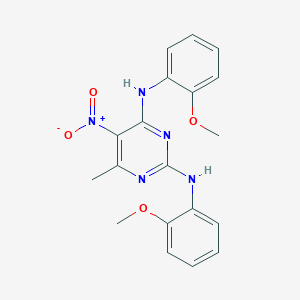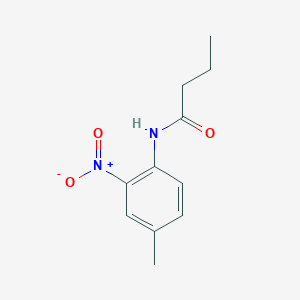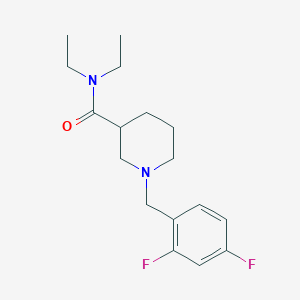
N-butyl-N'-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-(2-methoxyphenyl)thiourea, also known as BU-T, is a chemical compound that has been extensively studied for its various applications in scientific research. BU-T is a thiourea derivative that has been used in several biochemical and physiological studies due to its unique properties and mechanism of action.
作用機序
N-butyl-N'-(2-methoxyphenyl)thiourea exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, making it a potential therapeutic target for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been extensively studied. One of the primary effects of this compound is the inhibition of PTP1B, which leads to enhanced insulin sensitivity and glucose uptake in cells. Additionally, this compound has been shown to activate the AMPK pathway, which leads to increased glucose uptake and fatty acid oxidation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Finally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
N-butyl-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields high purity this compound, making it an ideal compound for scientific research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, making it an ideal tool for studying various physiological processes.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
For the study of N-butyl-N'-(2-methoxyphenyl)thiourea include the development of analogs with improved selectivity and potency, the use of this compound in combination with other therapeutic agents, and the study of this compound in animal models of neurodegenerative diseases.
合成法
N-butyl-N'-(2-methoxyphenyl)thiourea can be synthesized through a simple and efficient method that involves the reaction of butylamine and 2-methoxyphenyl isothiocyanate in a solvent. The reaction yields this compound as a white crystalline solid that can be purified through recrystallization. The synthesis method is straightforward and yields high purity this compound, making it an ideal compound for scientific research.
科学的研究の応用
N-butyl-N'-(2-methoxyphenyl)thiourea has been extensively used in scientific research for its various applications. One of the primary applications of this compound is as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of type 2 diabetes.
This compound has also been used in studies related to cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-butyl-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-9-13-12(16)14-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWDPKOJKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025190.png)

![3-benzyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025202.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5025206.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5025213.png)

![6'-amino-2'-benzyl-2-oxo-1,1',2,2',3',8a'-hexahydro-7'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile](/img/structure/B5025232.png)

![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025247.png)
![isopropyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5025253.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}amino)phenyl]acetamide](/img/structure/B5025272.png)
![1,1'-[(2,4-diphenyl-1,3-cyclobutanediyl)bis(carbonylimino-3,1-propanediyl)]bis(1-methylpyrrolidinium) diiodide](/img/structure/B5025280.png)
